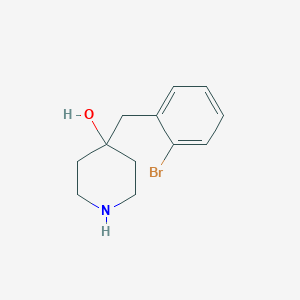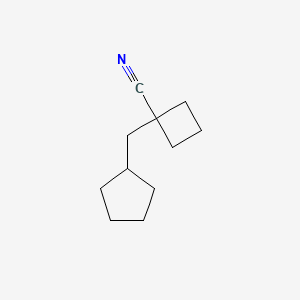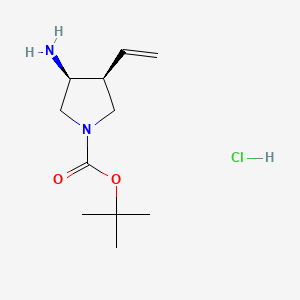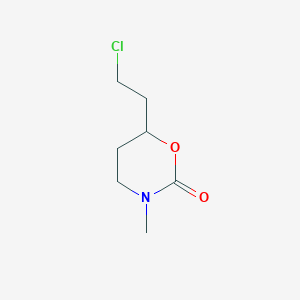
6-(2-Chloroethyl)-3-methyl-1,3-oxazinan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Chloroethyl)-3-methyl-1,3-oxazinan-2-one is a heterocyclic organic compound that contains an oxazinanone ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chloroethyl)-3-methyl-1,3-oxazinan-2-one typically involves the reaction of 3-methyl-1,3-oxazinan-2-one with 2-chloroethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted at a temperature range of 50-70°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
6-(2-Chloroethyl)-3-methyl-1,3-oxazinan-2-one undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by various nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding oxazinanone derivatives.
Reduction: Reduction reactions can convert the oxazinanone ring to other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reaction is typically carried out in polar solvents such as ethanol or water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminoethyl derivative, while oxidation can produce an oxazinanone oxide.
Scientific Research Applications
6-(2-Chloroethyl)-3-methyl-1,3-oxazinan-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 6-(2-Chloroethyl)-3-methyl-1,3-oxazinan-2-one involves its interaction with biological molecules. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. This alkylating activity is the basis for its potential use as an anticancer agent, as it can induce DNA damage and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Nitrogen Mustards: Compounds like mechlorethamine and chlorambucil share similar alkylating properties.
Sulfur Mustards: Compounds such as mustard gas (bis(2-chloroethyl) sulfide) also have alkylating activity but differ in their chemical structure and toxicity.
Uniqueness
6-(2-Chloroethyl)-3-methyl-1,3-oxazinan-2-one is unique due to its oxazinanone ring, which imparts distinct chemical properties and reactivity. Unlike nitrogen and sulfur mustards, it has a more defined and potentially less toxic profile, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C7H12ClNO2 |
|---|---|
Molecular Weight |
177.63 g/mol |
IUPAC Name |
6-(2-chloroethyl)-3-methyl-1,3-oxazinan-2-one |
InChI |
InChI=1S/C7H12ClNO2/c1-9-5-3-6(2-4-8)11-7(9)10/h6H,2-5H2,1H3 |
InChI Key |
FADOXHFBIDUDJC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(OC1=O)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


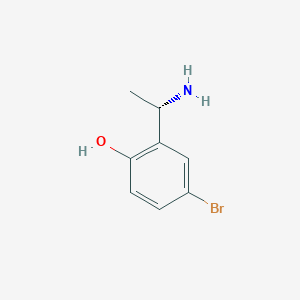
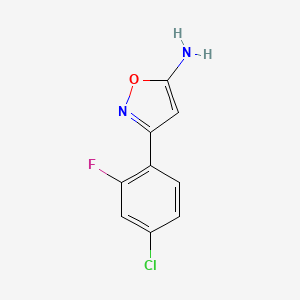
![4-(Methoxycarbonyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylicacid](/img/structure/B13588247.png)

![2-{8-carbamoyl-2-oxo-1H,2H,3H,4H-imidazo[1,5-a]pyrimidin-3-yl}aceticacid](/img/structure/B13588262.png)
![2-(bromomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene](/img/structure/B13588264.png)
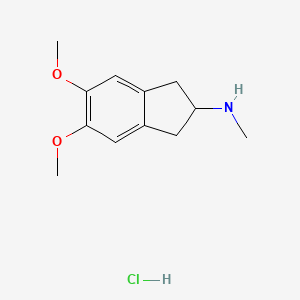
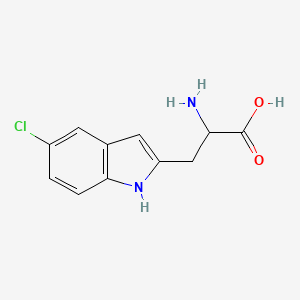
![1-{[2-Methyl-4-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B13588269.png)
![Ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13588276.png)
